molecular formula C14H16N2O B13580572 4-[(5-Isoquinolyl)oxy]piperidine

4-[(5-Isoquinolyl)oxy]piperidine

Cat. No.: B13580572
M. Wt: 228.29 g/mol
InChI Key: QMYRUUZARZSSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Isoquinolyl)oxy]piperidine is an organic compound that features a piperidine ring bonded to an isoquinoline moiety via an ether linkage. Piperidine derivatives are known for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Isoquinolyl)oxy]piperidine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction between 5-hydroxyisoquinoline and piperidine under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Isoquinolyl)oxy]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted isoquinoline derivatives .

Scientific Research Applications

4-[(5-Isoquinolyl)oxy]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Isoquinolyl)oxy]piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Isoquinolyl)oxy]piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and isoquinoline moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-piperidin-4-yloxyisoquinoline

InChI

InChI=1S/C14H16N2O/c1-2-11-10-16-9-6-13(11)14(3-1)17-12-4-7-15-8-5-12/h1-3,6,9-10,12,15H,4-5,7-8H2

InChI Key

QMYRUUZARZSSNF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.